3,3'-Sulfanediylbis(6-nitroaniline)
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Overview
Description
3,3’-Sulfanediylbis(6-nitroaniline) is an organic compound that features two nitroaniline groups connected by a sulfur atom. This compound is part of the broader class of nitroanilines, which are known for their applications in various chemical processes and industries.
Preparation Methods
One common method involves the nitration of 3,3’-dichloroaniline to form 3,3’-dichloro-6-nitroaniline, which is then reacted with a sulfur-containing compound to introduce the sulfur bridge . Industrial production methods often employ high-pressure reactors and specific catalysts to ensure high yield and selectivity .
Chemical Reactions Analysis
3,3’-Sulfanediylbis(6-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include amines, substituted aromatic compounds, and further nitrated products .
Scientific Research Applications
3,3’-Sulfanediylbis(6-nitroaniline) has several applications in scientific research:
Mechanism of Action
The mechanism by which 3,3’-Sulfanediylbis(6-nitroaniline) exerts its effects is primarily through its nitro groups, which can participate in redox reactions. These reactions can generate reactive oxygen species (ROS), which can have various biological effects, including antimicrobial activity . The sulfur bridge in the compound also plays a role in its reactivity and stability.
Comparison with Similar Compounds
3,3’-Sulfanediylbis(6-nitroaniline) can be compared to other nitroaniline derivatives such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline . While these compounds share the nitroaniline structure, 3,3’-Sulfanediylbis(6-nitroaniline) is unique due to the presence of the sulfur bridge, which imparts different chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Similar compounds include:
2-Nitroaniline: Used in the synthesis of dyes and pigments.
3-Nitroaniline: Studied for its antimicrobial properties.
4-Nitroaniline: Used in the production of pharmaceuticals and polymers.
Properties
CAS No. |
102790-48-7 |
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Molecular Formula |
C12H10N4O4S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
5-(3-amino-4-nitrophenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S/c13-9-5-7(1-3-11(9)15(17)18)21-8-2-4-12(16(19)20)10(14)6-8/h1-6H,13-14H2 |
InChI Key |
RMNPPSMFYLYTPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Origin of Product |
United States |
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